tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate
Description
This compound features a tert-butyl carbamate group attached to a 3-hydroxycyclohexyl backbone, further substituted by a 3-cyclopropyl-1,2,4-oxadiazole moiety via a methylene bridge. The hydroxyl group introduces polarity, while the oxadiazole and cyclopropyl groups contribute to electronic and steric properties.
Properties
Molecular Formula |
C17H27N3O4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C17H27N3O4/c1-16(2,3)23-15(21)18-12-5-4-8-17(22,9-12)10-13-19-14(20-24-13)11-6-7-11/h11-12,22H,4-10H2,1-3H3,(H,18,21) |
InChI Key |
YPQWVBKAZVAIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the tert-Butyl Carbamate Cyclohexyl Intermediate
The core intermediate, tert-butyl (3-hydroxycyclohexyl)carbamate , is a crucial building block. Its synthesis typically involves:
- Starting material: 3-hydroxycyclohexanone or 3-aminocyclohexanol derivatives.
- Carbamate formation: Introduction of the tert-butyl carbamate protecting group (Boc group) is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Stereochemical considerations: The hydroxyl and carbamate groups are introduced or protected to maintain stereochemical integrity.
A representative example is the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate, which has been documented with the following data:
| Parameter | Details |
|---|---|
| CAS Number | 610302-03-9 |
| Molecular Formula | C11H21NO3 |
| Common Names | tert-butyl (3-hydroxycyclohexyl)carbamate |
| Synthesis Route | Boc protection of 3-hydroxycyclohexyl amine |
| Reaction Conditions | Boc2O, base (e.g., triethylamine), solvent (DCM) |
| Yield | Moderate to high depending on conditions |
This intermediate is commercially available and serves as a scaffold for further functionalization.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc protection | 3-amino-3-hydroxycyclohexane + Boc2O, base | tert-butyl (3-hydroxycyclohexyl)carbamate |
| 2 | Oxadiazole ring formation | Amidoxime + carboxylic acid derivative, cyclization | 3-cyclopropyl-1,2,4-oxadiazole intermediate |
| 3 | Methylene linkage formation | Alkylation or reductive amination with formaldehyde or equivalent | Attachment of oxadiazole methyl group to cyclohexyl ring |
| 4 | Final purification | Chromatography (silica gel), recrystallization | Pure tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate |
Experimental Data and Yields from Related Syntheses
Although direct experimental data for this exact compound are scarce, related carbamate and substituted cyclohexyl syntheses provide insight:
Analytical Characterization
- NMR (Nuclear Magnetic Resonance): Used to confirm the structure and stereochemistry of intermediates and final products.
- HPLC (High-Performance Liquid Chromatography): For purity assessment.
- LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and compound identity.
- Melting Point and Optical Rotation: For stereochemical verification.
These techniques are standard in the preparation and validation of carbamate derivatives and related heterocyclic compounds.
Summary Table of Preparation Method Components
| Aspect | Details |
|---|---|
| Starting Materials | 3-hydroxycyclohexanone/3-aminocyclohexanol, amidoximes, cyclopropyl precursors |
| Key Reagents | Di-tert-butyl dicarbonate (Boc2O), sodium cyanoborohydride, sodium triacetoxyborohydride |
| Reaction Types | Boc protection, reductive amination, heterocyclic ring cyclization, alkylation |
| Typical Solvents | Dichloromethane, ethanol, ethyl acetate |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Characterization Methods | NMR, HPLC, LC-MS, melting point |
| Yields | Moderate to good (19-60%) depending on step and stereochemistry |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced products.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the interactions of oxadiazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific pathways or receptors in the body.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole ring and the hydroxy group are likely to play key roles in these interactions.
Comparison with Similar Compounds
Key structural analogs include carbamate derivatives with variations in heterocyclic substituents, ring systems, and functional groups. Below is a detailed analysis:
Structural and Functional Group Comparisons
Table 1: Molecular Properties of Selected Carbamate Derivatives
Key Differences and Implications
Heterocyclic Substituents :
- The 1,2,4-oxadiazole in the target compound is electron-withdrawing and metabolically stable, contrasting with the tetrazole in CAS 1638764-51-8, which acts as a bioisostere for carboxylic acids .
- The cyclopropyl group in the target compound enhances lipophilicity compared to the unsubstituted tetrazole in CAS 1638764-51-6.
The cyclobutyl ring in CAS 1638764-51-8 is smaller than cyclohexyl, reducing steric bulk but limiting hydrophobic interactions.
Functional Groups :
Biological Activity
Tert-butyl N-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl moiety, and a cyclopropyl-substituted oxadiazole, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H27N3O4
- Molecular Weight : 337.41 g/mol
- CAS Number : 2059966-39-9
The structure of the compound is illustrated below:
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an antimicrobial, anticancer, and neuroprotective agent. The oxadiazole moiety is known for its interaction with various biological targets, which may enhance the compound's pharmacological profile.
1. Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 4 | MRSA |
| Compound B | 8 | C. difficile |
2. Anticancer Activity
The compound has been investigated for its potential in cancer therapy. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways.
Case Study: Neuroprotective Effects
A notable study explored the neuroprotective effects of compounds similar to this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a reduction in inflammatory markers such as TNF-alpha and oxidative stress indicators.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit enzymes involved in inflammatory pathways and amyloidogenesis.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors could be responsible for its neuroprotective effects.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of β-secretase : Compounds structurally related to this compound have shown promising inhibition rates against β-secretase (IC50 values around 15.4 nM) .
- Anti-Aβ Aggregation : Related compounds demonstrated significant inhibition of amyloid-beta aggregation (up to 85% inhibition at 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
